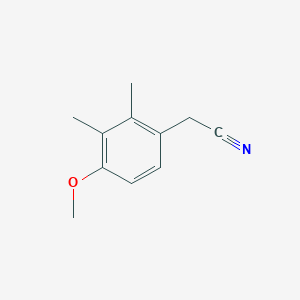
2,3-Dimethyl-4-methoxyphenylacetonitrile
Vue d'ensemble
Description
2,3-Dimethyl-4-methoxyphenylacetonitrile is a chemical compound with the molecular formula C11H13NO . It has a molecular weight of 175.23 g/mol . This compound is also known by other names such as Benzeneacetonitrile, 4-methoxy-2,3-dimethyl- and 2-(4-methoxy-2,3-dimethylphenyl)acetonitrile .
Molecular Structure Analysis
The InChI string for 2,3-Dimethyl-4-methoxyphenylacetonitrile is InChI=1S/C11H13NO/c1-8-9(2)11(13-3)5-4-10(8)6-7-12/h4-5H,6H2,1-3H3 . The Canonical SMILES is CC1=C(C=CC(=C1C)OC)CC#N . These strings provide a way to represent the molecule’s structure using text.Physical And Chemical Properties Analysis
The computed properties of 2,3-Dimethyl-4-methoxyphenylacetonitrile include a XLogP3-AA of 2.3, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 175.099714038 g/mol . The Topological Polar Surface Area is 33 Ų, and the Heavy Atom Count is 13 .Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .
Methods of Application
The benzamide compounds were synthesized using TEA as base and THF as solvent. 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
Results or Outcomes
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Non-linear Stilbazolium Derivative Crystal
Specific Scientific Field
Summary of the Application
A new organic stilbazolium family of 4-[2-(3 methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI) was successfully synthesized .
Results or Outcomes
The grown MMPI crystal structure and cell parameters were solved via single crystal X-ray diffraction analysis . The structural formation of the title material was also confirmed by Nuclear Magnetic Resonance spectroscopic (NMR) studies .
Double Decarboxylative Coupling Reactions
Specific Scientific Field
Summary of the Application
The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
Methods of Application
This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
Results or Outcomes
This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Antioxidant Properties of 2,3-Dihydro-3,5-Dihydroxy-6-Methyl-4H-Pyran-4-One
Specific Scientific Field
Summary of the Application
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
Methods of Application
A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
Results or Outcomes
Antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ + ), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical, respectively . It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
Application of Acetonitrile in Organic Synthesis
Specific Scientific Field
Summary of the Application
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Methods of Application
The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Results or Outcomes
In the past five years, research progress involving acetonitrile has covered both conventional synthesis methods and electrochemical synthesis .
Microbial Production of 2,3-Butanediol
Specific Scientific Field
Methods of Application
Several bio-based 2,3-BD production processes have been developed and their economic advantages over petro-based production process have been reported . Many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD .
Results or Outcomes
The construction of a demonstration plant that can annually produce around 300 tons of 2,3-BD is scheduled to be mechanically completed in Korea in 2019 .
Propriétés
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-9(2)11(13-3)5-4-10(8)6-7-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYKILPDSJBHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344182 | |
| Record name | 2,3-Dimethyl-4-methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-methoxyphenylacetonitrile | |
CAS RN |
206559-60-6 | |
| Record name | 2,3-Dimethyl-4-methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




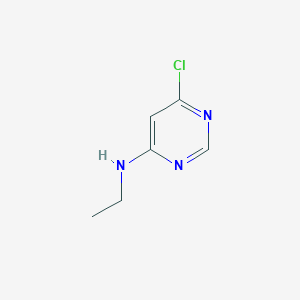

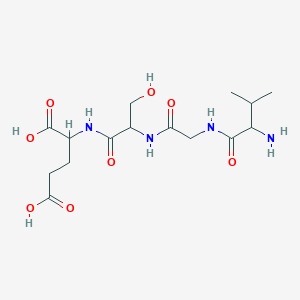
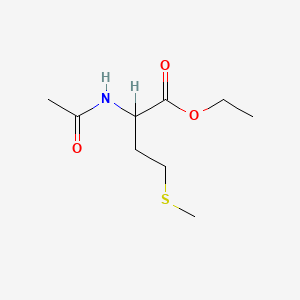


![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)
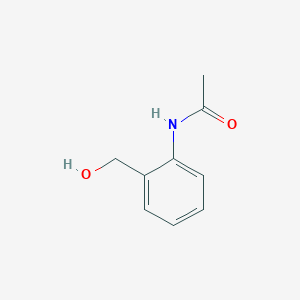




![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)